N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base such as piperidine.
Cyclization Reactions: Cyclization of thioamide or carbon dioxide (CO2) as raw materials.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Dess-Martin periodinane (DMP).
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) is used for efficient oxidation at ambient temperature.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives, while substitution reactions can introduce various functional groups to the pyrazole ring.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an antibacterial and anticancer agent.
Material Science: It is used in the development of luminescent materials and electroluminescent devices.
Biological Studies: The compound is studied for its neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and its derivatives share structural similarities and exhibit similar biological activities.
Pyrazole Derivatives: Compounds like 1-methyl-1H-pyrazole-5-carboxamide are structurally related and have comparable chemical properties.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of benzothiazole and pyrazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-22-15(10-11-19-22)17(23)20-13-8-6-12(7-9-13)18-21-14-4-2-3-5-16(14)24-18/h2-11H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPCZHAKOAEKQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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